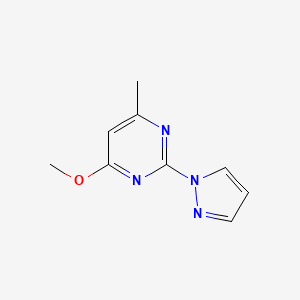

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-methoxy-6-methyl-2-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-6-8(14-2)12-9(11-7)13-5-3-4-10-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOIYFQXFXBKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443694 | |

| Record name | Pyrimidine, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114833-96-4 | |

| Record name | 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114833-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-6-methylpyrimidine with 1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Research has shown that 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, in vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Biological Research Applications

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in signaling pathways related to cancer progression. Its ability to selectively inhibit certain kinases presents a promising avenue for developing targeted therapies.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. Studies have indicated that it may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for further exploration in neurodegenerative disease models.

Materials Science Applications

Polymer Synthesis

In materials science, this compound serves as a versatile building block in the synthesis of novel polymers. Its unique functional groups allow for the development of materials with tailored properties for applications in electronics and coatings.

Nanomaterials Development

The compound has been investigated for its role in the synthesis of nanomaterials. Its incorporation into nanostructures enhances their stability and functionality, particularly in drug delivery systems where controlled release is critical.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights

- Substitution Position :

- Functional Groups :

Biological Activity

4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anti-ulcer, and potential anti-cancer therapies. This article provides an overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10N4O

- CAS Number : 114833-96-4

-

Chemical Structure :

Anti-Ulcer Activity

Research indicates that this compound exhibits significant anti-ulcer properties. In a study evaluating its effects on gastric ulcers induced by HCl and ethanol in rats, the compound demonstrated potent protective effects against ulcer formation:

| Condition | Ulcer Inhibition (%) |

|---|---|

| HCl-Ethanol Induced Ulcers | 85% |

| Water Immersion Stress-Induced Ulcers | 78% |

These findings suggest that the compound may exert its protective effects through cytoprotective mechanisms that stabilize gastric mucosal integrity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis revealed:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% | 76% |

| Dexamethasone (Standard Drug) | 76% | 86% |

This suggests that the compound may be a viable candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

The pyrazole moiety is known for its broad-spectrum antimicrobial activity. Studies have reported that derivatives of pyrazole, including our compound of interest, exhibit activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 20 µg/mL |

| S. aureus | < 15 µg/mL |

| Pseudomonas aeruginosa | < 25 µg/mL |

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Anti-ulcer Mechanism : A study found that this compound significantly reduced ulcer index in rat models, suggesting it acts through mechanisms involving mucosal protection and enhancement of gastric mucus secretion .

- Cytokine Modulation : Research demonstrated that treatment with this compound led to a marked reduction in inflammatory cytokines in animal models of inflammation, indicating its potential as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : A series of experiments established that the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for development into new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole derivatives and substituted pyrimidine precursors. For example, glacial acetic acid (AcOH) in ethanol (EtOH) under reflux is a common solvent system for cyclization, as seen in the synthesis of analogous pyrimidine derivatives . Phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at controlled temperatures (0–60°C) facilitates chlorination or methoxylation of the pyrimidine ring, critical for introducing the 4-methoxy group . Purification via column chromatography (silica gel) and recrystallization (ethanol/water mixtures) improves purity.

Q. Which analytical techniques are most effective for characterizing the compound's structure and confirming regiochemistry?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles between the pyrazole and pyrimidine rings (e.g., 16.83° for methoxyphenyl substituents) and confirms hydrogen bonding patterns .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at 6-position, pyrazole-proton coupling patterns) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting trace byproducts.

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at pyrazole or pyrimidine rings) alter biological activity or receptor binding?

- Methodological Answer :

- Pyrazole ring modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl at the 3-position) enhances stability and hydrophobic interactions, as observed in analogues with improved α7 nicotinic acetylcholine receptor binding .

- Pyrimidine substituents : Replacing methoxy with morpholine or piperazine groups (via nucleophilic substitution) increases solubility and modulates kinase inhibition profiles (e.g., Src/Abl kinase inhibition) .

- Experimental validation : Use competitive binding assays (e.g., fluorescence polarization) and molecular docking studies to correlate structural changes with activity shifts .

Q. How can contradictions in reported biological data (e.g., divergent IC₅₀ values across studies) be systematically addressed?

- Methodological Answer :

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO-K1), incubation times, or solvent systems (DMSO concentration) can skew results. Replicate experiments under identical conditions .

- Comparative SAR studies : Analyze analogues with defined substituents (e.g., 4-chloro vs. 4-methoxy derivatives) to isolate substituent effects on activity .

- Meta-analysis : Cross-reference data from independent studies (e.g., kinase inhibition vs. cytotoxicity profiles) to identify confounding factors like off-target effects .

Q. What computational methods are suitable for predicting the compound's pharmacokinetic properties or toxicity?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability based on SMILES notation .

- Molecular dynamics (MD) simulations : Model interactions with target receptors (e.g., α1-adrenergic receptors) to predict binding affinity and residence time .

- Toxicity profiling : Apply QSAR models to assess mutagenicity (Ames test predictions) and hepatotoxicity using structural alerts (e.g., pyrazole ring reactivity) .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the compound's therapeutic potential?

- Methodological Answer :

- In vitro :

- Cancer: MTT assays on human prostate (PC-3) or breast (MCF-7) cell lines to assess antiproliferative activity .

- Neuroprotection: Primary neuronal cultures for studying α7 nAChR-mediated neuroprotection against glutamate toxicity .

- In vivo :

- Rodent models: Benign prostatic hyperplasia (BPH) induction for testing α1-adrenergic antagonism .

- Pharmacokinetics: Administer via intraperitoneal injection to measure plasma half-life and metabolite profiling (LC-MS/MS) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .

- Byproduct identification : LC-MS or GC-MS to detect side products (e.g., over-chlorinated derivatives) that reduce yield .

- Scale-up protocols : Pilot studies under inert atmospheres (N₂/Ar) minimize oxidation, improving reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.